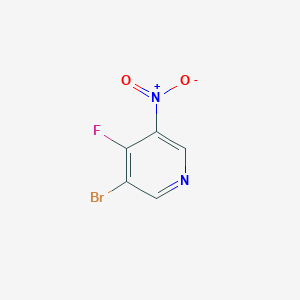

3-Bromo-4-fluoro-5-nitropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-4-fluoro-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrFN2O2. It is a derivative of pyridine, substituted with bromine, fluorine, and nitro groups at the 3, 4, and 5 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-5-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the nitration of 3-bromo-4-fluoropyridine using nitric acid and sulfuric acid to introduce the nitro group at the 5-position . Another approach involves the fluorination of 3-bromo-5-nitropyridine using fluorinating agents such as tetra-n-butylammonium fluoride (TBAF) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of safer and more environmentally friendly reagents and solvents is prioritized to meet industrial standards and regulations .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-5-nitropyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: TBAF in DMF at room temperature.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Coupling Reactions: Palladium catalysts with boronic acids under mild conditions.

Major Products Formed

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Reduction: 3-Bromo-4-fluoro-5-aminopyridine.

Coupling Reactions: Biaryl compounds with diverse substituents.

Scientific Research Applications

3-Bromo-4-fluoro-5-nitropyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Its derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-5-nitropyridine depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups (bromine, fluorine, and nitro) can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

3-Bromo-4-fluoropyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Bromo-5-nitropyridine: Lacks the fluorine atom, affecting its electronic properties and reactivity.

4-Fluoro-5-nitropyridine: Lacks the bromine atom, influencing its suitability for coupling reactions.

Uniqueness

3-Bromo-4-fluoro-5-nitropyridine is unique due to the combination of bromine, fluorine, and nitro groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Biological Activity

3-Bromo-4-fluoro-5-nitropyridine is a halogenated pyridine derivative characterized by the presence of bromine, fluorine, and nitro substituents on the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C5H3BrN2O2

- Molecular Weight : 203.00 g/mol

- Structure : The unique arrangement of bromine and fluorine at specific positions on the pyridine ring influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to its electron-withdrawing nitro and fluorine groups. These substituents enhance the compound's reactivity with biological macromolecules, increasing its binding affinity to various targets such as enzymes and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Case Study: Breast Cancer Cell Line

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by approximately 70% at a concentration of 50 µM after 48 hours.

- Apoptosis Induction : Increased levels of caspase-3 activity were observed, indicating activation of apoptotic pathways.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects. It has been shown to inhibit neuroinflammation in vitro, which could be beneficial in conditions like multiple sclerosis or Alzheimer's disease.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including nucleophilic aromatic substitution reactions involving brominated pyridines. Its derivatives are being explored for enhanced biological activities.

| Derivative Name | Biological Activity |

|---|---|

| 3-Bromo-4-amino-pyridine | Potent inhibitor of potassium channels |

| 3-Fluoro-4-nitropyridine | Increased reactivity towards electrophilic substitution |

Properties

IUPAC Name |

3-bromo-4-fluoro-5-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFN2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHDITMOUQZLKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.